molecular formula C14H19N3O2 B2659965 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea CAS No. 922939-89-7

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2659965
CAS No.: 922939-89-7
M. Wt: 261.325
InChI Key: XFVHDQKABSGRFU-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea is a urea derivative featuring a substituted indole core. The compound consists of:

  • Urea linkage: Connects the indole group to a 2-methoxyethyl chain, providing hydrogen-bonding capacity and influencing solubility.
  • Methoxyethyl group: A polar substituent that may enhance water solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-17-10-12(11-6-4-5-7-13(11)17)16-14(18)15-8-9-19-2/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHDQKABSGRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potentially active in biological assays due to the presence of the indole moiety, which is known for its biological activity.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the urea linkage might contribute to hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole-Based Ureas

Compound Name Substituents at Indole N1 Urea-Linked Substituent Key Structural Differences Potential Functional Impact
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea Ethyl 2-Methoxyethyl Balanced hydrophobicity and polarity Enhanced solubility and H-bond capacity
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea Hydrogen (unsubstituted) 2-Methoxyphenyl Aromatic vs. aliphatic chain Increased π-π stacking potential
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea 3,5-bis(trifluoromethyl)phenyl Trifluoromethyl groups vs. indole core Electron-withdrawing effects; altered H-bonding

Key Observations :

  • 2-Methoxyethyl vs. 2-methoxyphenyl ( vs. 7): The aliphatic chain in the target compound may confer greater conformational flexibility than rigid aromatic substituents.

Bioactivity and Pharmacological Profiles

(E)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one Chalcones
  • Structural similarity : Shared N-ethylindole core.
  • Functional contrast : Chalcones (α,β-unsaturated ketones) exhibit anticancer activity via Michael addition or redox mechanisms, whereas ureas often target enzymes (e.g., kinases) through H-bonding.
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea
  • Electron-deficient aromatic ring : Trifluoromethyl groups enhance electrophilicity, contrasting with the electron-rich indole in the target compound. This difference may influence interactions with nucleophilic residues in enzyme binding sites.

Solubility and Physicochemical Properties

  • Methoxyethyl chain : Likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., ’s methoxyphenyl group).
  • Ethylindole vs. unsubstituted indole : The ethyl group may reduce solubility but enhance membrane permeability, a trade-off observed in lipophilicity-optimized drug design .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety linked to a urea group, which is further substituted with a 2-methoxyethyl group. The unique structure of this compound suggests various interactions with biological targets, potentially leading to diverse therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This compound's molecular weight is approximately 232.28 g/mol. Its structural features include:

  • Indole moiety : Known for its role in various biological activities.
  • Urea functionality : Facilitates hydrogen bonding, enhancing interactions with biological targets.
  • 2-Methoxyethyl group : Influences pharmacokinetic properties such as absorption and distribution.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable activity against various cancer cell lines. Research suggests that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways associated with cell growth and survival. The specific mechanisms are still under investigation, but potential pathways include:

  • Inhibition of oncogenic signaling : Targeting pathways like PI3K/Akt and MAPK.
  • Induction of apoptosis : Activation of caspase cascades leading to programmed cell death.

Anti-inflammatory Effects

The presence of the indole structure may also confer anti-inflammatory properties, which have been documented in other indole derivatives. This activity could be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

The mechanism of action for this compound is believed to involve:

  • Hydrogen bonding : The urea group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • Electrophilic aromatic substitution : The indole moiety may engage in reactions that alter cellular processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyCompoundFindings
1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureaExhibited significant STING inhibition, indicating immune modulation potential.
Indole derivativesDemonstrated anticancer activity through apoptosis induction in various cell lines.
Selective HDAC inhibitorsShowed that structural modifications significantly impacted biological activity, suggesting similar outcomes for this compound.

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